7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the dichlorophenyl and methylsulfanyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using 3,4-dichlorobenzene.
Attachment of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions where a methylsulfanyl group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings can participate in various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of biological activities such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but different positioning of the thieno ring.
7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-2(3H)-one: Variation in the position of the carbonyl group.
Uniqueness
The uniqueness of 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the resulting chemical properties. The combination of the dichlorophenyl and methylsulfanyl groups with the thienopyrimidine core provides distinct reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
7-(3,4-dichlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-19-13-16-10-7(5-20-11(10)12(18)17-13)6-2-3-8(14)9(15)4-6/h2-5H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZAYKRJEAHAQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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